Clindamicina B

Descripción general

Descripción

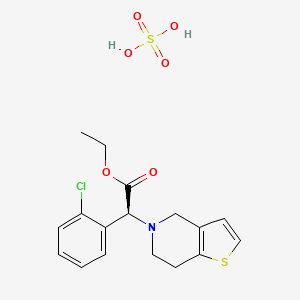

Clindamycin is a lincosamide antibiotic used to treat serious infections caused by susceptible anaerobic bacteria, as well as susceptible staphylococci, streptococci, and pneumococci . It is available in three forms: clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide .

Synthesis Analysis

Clindamycin is a semi-synthetic lincosamide antibiotic derived from lincomycin . The synthesis of clindamycin involves chemical modifications to provide in vivo reversible derivatives that might be utilized in special dosage forms . For instance, clindamycin-loaded nanofibers of polylactic acid, elastin, and gelatin have been prepared for potential application as wound dressings .Molecular Structure Analysis

Clindamycin is available as one of three salts: clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide . These salt forms are all prodrugs of clindamycin but once inside the body or applied to the skin, they are rapidly converted to active clindamycin by hydrolysis .Chemical Reactions Analysis

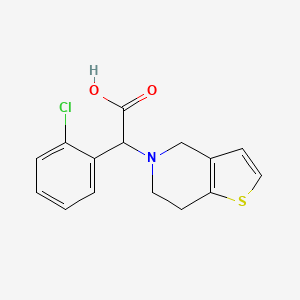

Clindamycin undergoes various chemical reactions. For instance, it reacts with potassium iodide and potassium iodate in an aqueous medium to produce yellow-colored triiodide ions (I3−) . Furthermore, clindamycin can be chemically modified to improve taste properties, and a series of 2- and 3- monoesters and some 2,3-dicarbonate esters of clindamycin have been synthesized .Physical And Chemical Properties Analysis

The physical and chemical properties of clindamycin can vary depending on the form of the drug (e.g., clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide). For instance, different hydrogen bonding networks exist among the host-host and host-solvent molecules in the two crystal structures of clindamycin phosphate, resulting in different moisture stabilities .Aplicaciones Científicas De Investigación

Aplicaciones Dermatológicas

Clindamicina B: es ampliamente reconocida por su efectividad en el tratamiento de diversas afecciones dermatológicas. Se prescribe particularmente para acné vulgar, donde previene el crecimiento de Cutibacterium acnes y reduce la inflamación asociada a las lesiones del acné {svg_1}. Las propiedades antibióticas de la this compound también la hacen adecuada para tratar foliculitis, rosácea, infecciones estafilocócicas e hidradenitis supurativa {svg_2}. Su mecanismo implica la inhibición de la síntesis de proteínas a nivel del ribosoma bacteriano, lo cual es crucial para sus capacidades antiinflamatorias {svg_3}.

Investigación sobre Resistencia a los Antibióticos

El papel de la this compound en el estudio de la resistencia a los antibióticos es significativo. La investigación se centra en comprender las tendencias y los mecanismos detrás de la resistencia a la this compound y otros antibióticos. Esto es vital para desarrollar estrategias para combatir la resistencia antimicrobiana y asegurar la eficacia continua de la this compound en entornos clínicos {svg_4}.

Farmacología y Farmacocinética

El perfil farmacológico de la this compound es esencial para su aplicación en medicina de precisión. Los estudios profundizan en su farmacocinética, incluyendo la absorción, distribución, metabolismo y excreción. Se presta especial atención a las poblaciones con actividad alterada del citocromo P450 (CYP)3A4, como la pediatría y las mujeres embarazadas, para comprender los metabolitos y la disposición del fármaco {svg_5}.

Tratamiento de Infecciones Sistémicas

La this compound es un fármaco de elección para el tratamiento sistémico de infecciones bacterianas anaeróbicas grampositivas, estafilocócicas y estreptocócicas. Su alta biodisponibilidad la convierte en una alternativa oral viable para los regímenes de antibióticos parenterales prolongados, particularmente en el tratamiento de infecciones relacionadas con huesos, articulaciones o prótesis {svg_6}.

Profilaxis Quirúrgica

En casos de alergia a los betalactámicos, la this compound se utiliza con frecuencia para la profilaxis quirúrgica. Su capacidad para prevenir infecciones después de la cirugía es un aspecto crítico de su aplicación en la práctica médica {svg_7}.

Monitorización Terapéutica de Fármacos

La this compound está involucrada en la monitorización terapéutica de fármacos para optimizar la dosis y minimizar la toxicidad. Esto es especialmente importante en poblaciones especiales de pacientes y al considerar las interacciones fármaco-fármaco y fármaco-enfermedad {svg_8}.

Mecanismo De Acción

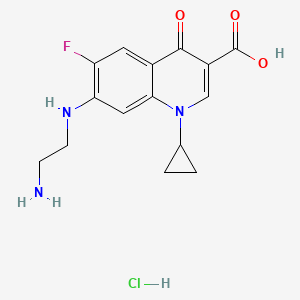

Target of Action

Clindamycin B, also known as Clindamycin, primarily targets the 50S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery. By binding to this subunit, Clindamycin B interferes with the process of protein synthesis, which is vital for bacterial growth and survival .

Mode of Action

Clindamycin B operates by inhibiting bacterial protein synthesis . It achieves this by binding to the 50S subunit of the bacterial ribosome, thus preventing the elongation of the peptide chain during translation . This disruption of protein synthesis causes changes in the bacterial cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Biochemical Pathways

The primary biochemical pathway affected by Clindamycin B is the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, Clindamycin B prevents peptide bond formation, inhibiting protein synthesis . This disruption can lead to the death of the bacteria, as proteins are essential for many cellular functions.

Pharmacokinetics

Clindamycin B is well absorbed orally, with excellent absorption (90%). The therapeutic blood concentration of Clindamycin B is typically attained within 45 minutes after oral administration. When administered orally, the peak concentration is achieved in about 60 minutes . It is widely distributed throughout the body, including in bones and abscesses .

Result of Action

The primary result of Clindamycin B’s action is the inhibition of bacterial growth and survival. By disrupting protein synthesis, Clindamycin B causes changes in the bacterial cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms . This leads to the effective treatment of infections caused by susceptible bacteria.

Action Environment

The efficacy of Clindamycin B can be influenced by environmental factors such as local bacterial resistance patterns . For example, Clindamycin B can be used for infections in communities where community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) is common; whether Clindamycin B is useful depends on local resistance patterns . Therefore, understanding local bacterial resistance patterns is crucial for the effective use of Clindamycin B.

Safety and Hazards

Propiedades

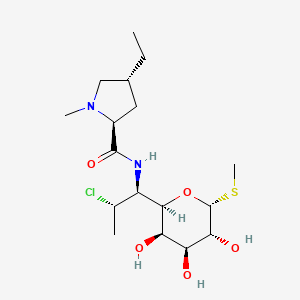

IUPAC Name |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31ClN2O5S/c1-5-9-6-10(20(3)7-9)16(24)19-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,21-23H,5-7H2,1-4H3,(H,19,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQYIIRIOVIPLI-MHXMMLMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18323-43-8 | |

| Record name | Clindamycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLINDAMYCIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN07ZJ4G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is Clindamycin B and how is it related to Clindamycin?

A1: Clindamycin B is a structural analog of Clindamycin, a commonly prescribed lincosamide antibiotic. It is considered an impurity that can arise during the manufacturing process of Clindamycin. []

Q2: Can you describe the typical impurities found in Clindamycin Phosphate?

A2: Besides Clindamycin B, several other impurities can be present in Clindamycin Phosphate. These include: Lincomycin, 7-epilincomycin-2-phosphate, lincomycin-2-phosphate, 7-epiclindamycin, clindamycin B-2-phosphate, and clindamycin. [] Additionally, Clindamycin-2,4-diphosphate and 3',6'-dehydro clindamycin phosphate have also been identified. []

Q3: How are these impurities typically detected and quantified?

A3: High-performance liquid chromatography (HPLC) coupled with various detection methods is commonly employed. For instance, HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) enables the identification and characterization of Clindamycin Phosphate and its related impurities. [] Other methods include HPLC with UV detection at specific wavelengths like 210 nm or 254 nm. [, ]

Q4: What are the challenges in separating and analyzing these impurities?

A4: Some impurities, like epiclindamycin phosphate, can overlap with Clindamycin Phosphate in certain HPLC methods, making accurate analysis challenging. [] Developing methods with improved selectivity and resolution is crucial for accurate impurity profiling. [, ]

Q5: Are there any specific applications mentioned for Clindamycin B itself?

A5: While the provided research focuses on Clindamycin and its impurities, there isn't specific information about unique applications of Clindamycin B.

Q6: What are the methods used to optimize the detection of Clindamycin Phosphate and its related substances?

A6: Researchers have explored optimizing the USP determination method for Clindamycin Phosphate and its related substances. One approach involved using a C8 column with gradient elution using a mixture of pH 5.6 buffer solution, acetonitrile, and methanol at a specific column temperature and flow rate. This optimization led to better separation and more stable baselines compared to previous USP methods. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.